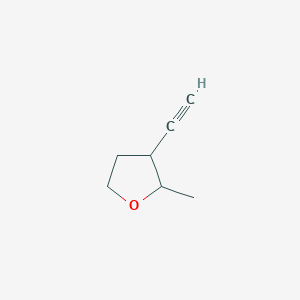

3-ethynyl-2-methyloxolane, Mixture of diastereomers

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-ethynyl-2-methyloxolane, a mixture of diastereomers, is a compound with the molecular formula C7H10O. This compound is characterized by the presence of an ethynyl group attached to the second carbon of a methyloxolane ring. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which are not mirror images of each other.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethynyl-2-methyloxolane typically involves the alkylation of 2-methyloxolane with an ethynylating agent. Commonly used reagents include ethynyl magnesium bromide or ethynyl lithium. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then purified using chromatographic techniques to separate the desired product from by-products and unreacted starting materials.

Industrial Production Methods

On an industrial scale, the production of 3-ethynyl-2-methyloxolane may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as palladium or nickel complexes, can enhance the reaction efficiency and selectivity. The final product is typically purified through distillation or crystallization processes.

Chemical Reactions Analysis

Types of Reactions

3-ethynyl-2-methyloxolane undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form alkanes or alkenes.

Substitution: The ethynyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst are used.

Substitution: Reagents like halogens (Cl2, Br2) or amines (NH3) are used under appropriate conditions.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of alkanes or alkenes.

Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

3-ethynyl-2-methyloxolane has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Utilized as a solvent or intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-ethynyl-2-methyloxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

2-methyloxolane: A structurally similar compound without the ethynyl group.

3-ethynyl-2-methylfuran: A compound with a furan ring instead of an oxolane ring.

3-ethynyl-2-methylpyran: A compound with a pyran ring instead of an oxolane ring.

Uniqueness

3-ethynyl-2-methyloxolane is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity. The mixture of diastereomers also adds complexity to its stereochemistry, influencing its physical and chemical properties.

Biological Activity

3-Ethynyl-2-methyloxolane, a compound characterized by its unique structural features and diastereomeric forms, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological activity, and implications of this compound, drawing from diverse research findings and case studies.

Chemical Structure and Synthesis

3-Ethynyl-2-methyloxolane is a cyclic compound that can exist as a mixture of diastereomers. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield a mixture of stereoisomers. For instance, the use of chiral auxiliaries can enhance the selectivity towards one diastereomer over another, impacting the biological activity significantly.

| Synthesis Method | Key Reagents | Yield | Diastereomeric Ratio |

|---|---|---|---|

| Chiral Auxiliary Method | L-Menthol, Glyoxylic Acid | 22% | 96% de (desired) |

Biological Activity

Research has indicated that 3-ethynyl-2-methyloxolane exhibits various biological activities, particularly in antiviral and anticancer domains. The compound's mechanism of action is closely related to its ability to interact with specific biological targets.

Antiviral Activity

In preliminary studies, certain derivatives of 3-ethynyl-2-methyloxolane have shown promising antiviral effects against viruses such as Hepatitis C Virus (HCV). The active triphosphate form has demonstrated significant inhibitory effects on viral replication pathways.

- Inhibition Studies :

Anticancer Activity

The compound has also been evaluated for cytotoxic effects on various cancer cell lines. Research indicates that it may exert cytostatic effects, inhibiting cell proliferation and inducing apoptosis in cancer cells.

- Cytotoxicity Assays :

Case Studies

Several case studies illustrate the practical applications and therapeutic potential of 3-ethynyl-2-methyloxolane:

- HCV Treatment : A clinical trial investigated the efficacy of a phosphoramidate prodrug derived from this compound. Results showed enhanced cellular uptake and improved antiviral activity compared to non-modified versions.

- Cancer Therapeutics : A study demonstrated that treatment with 3-ethynyl-2-methyloxolane resulted in a marked reduction in tumor size in xenograft models, suggesting its potential as a novel anticancer agent.

Properties

Molecular Formula |

C7H10O |

|---|---|

Molecular Weight |

110.15 g/mol |

IUPAC Name |

3-ethynyl-2-methyloxolane |

InChI |

InChI=1S/C7H10O/c1-3-7-4-5-8-6(7)2/h1,6-7H,4-5H2,2H3 |

InChI Key |

QUWJGMUUNHBTRR-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CCO1)C#C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.